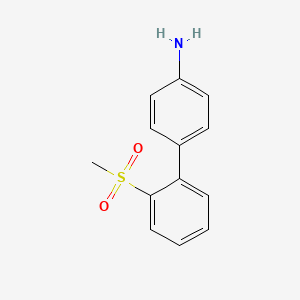
Tert-butyl 3,5-dimethoxyphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,5-dimethoxyphenylcarbamate is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, and two methoxy groups at the 3 and 5 positions of the aromatic ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3,5-dimethoxyphenylcarbamate typically involves the reaction of 3,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3,5-dimethoxyphenylcarbamate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3,5-dimethoxyphenylcarbamate has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of more complex organic molecules, particularly in the protection and deprotection of amine groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 3,5-dimethoxyphenylcarbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected compound used in organic synthesis.
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used for the protection of amines and in the synthesis of sulfonamides.
N-(tert-Butoxycarbonyl)-5-syn-tert-butyl-2-methoxyphenylamine: Used in the synthesis of pharmaceuticals and advanced materials.
Uniqueness
Tert-butyl 3,5-dimethoxyphenylcarbamate is unique due to the presence of two methoxy groups on the aromatic ring, which can participate in further functionalization reactions.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
tert-butyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H,14,15) |
InChI-Schlüssel |
FRFIZRWUMNNPQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



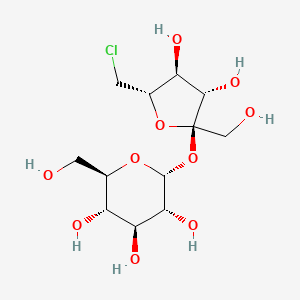

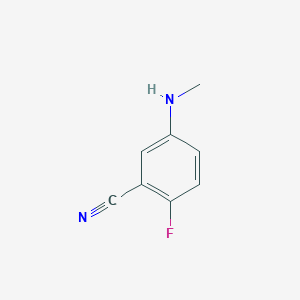

![methyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B8576775.png)
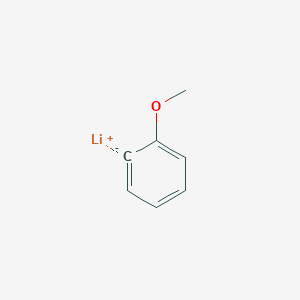
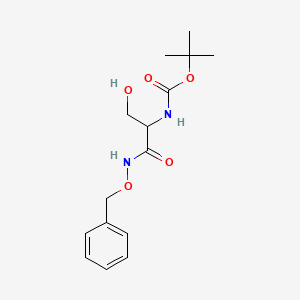




![2-[(Naphthalen-1-yl)oxy]-5-nitropyridine](/img/structure/B8576836.png)
